molecular formula C10H12BrNO2S B566932 N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide CAS No. 1365272-86-1

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide

Cat. No. B566932
M. Wt: 290.175
InChI Key: VVZIDWYAQQBIAN-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a chemical compound with the molecular formula C10H12BrNO2S . It has a molecular weight of 290.18 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide consists of a cyclopropyl group attached to a methanesulfonamide moiety and a 4-bromophenyl group . The SMILES string representation of this compound is CS(=O)(NC1(C2=CC=C(C=C2)Br)CC1)=O .


Physical And Chemical Properties Analysis

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide is a solid compound . It has a molecular weight of 290.18 . The InChI key for this compound is VVZIDWYAQQBIAN-UHFFFAOYSA-N .

Scientific Research Applications

Methane Utilization in Biotechnology

Methanotrophic Bacteria

Methanotrophs, bacteria that metabolize methane as their sole carbon source, present significant biotechnological potential. These organisms can convert methane into valuable products such as single-cell proteins, biopolymers, and biofuels, offering a sustainable method to utilize methane from natural gas and mitigate greenhouse gas emissions (Strong, Xie, & Clarke, 2015).

Methane Emissions and Climate Change

Global Methane Budget and Emissions

Understanding the sources and sinks of methane is critical for climate change mitigation strategies. Research indicates that both natural and anthropogenic activities contribute to methane emissions, with significant contributions from agriculture, waste management, and fossil fuel exploitation. Methane's role as a potent greenhouse gas necessitates comprehensive strategies to manage its emissions and utilize it as an energy source efficiently (Conrad, 2020).

Methane to Methanol Conversion

Biotechnological Conversion to Methanol

Converting methane to methanol under ambient conditions using methanotrophic bacteria offers a promising avenue for creating more sustainable and less energy-intensive processes. This approach could leverage unutilized methane sources, reducing the environmental impact of methane while producing valuable chemicals (Bjorck, Dobson, & Pandhal, 2018).

Methane in Anoxic Environments

Microbial Methanogenesis

In anoxic environments, methane is produced primarily through aceticlastic and hydrogenotrophic methanogenesis. Understanding these microbial processes is essential for predicting methane dynamics in natural and engineered systems, offering insights into mitigating emissions and harnessing methane for bioenergy applications (Conrad, 2020).

Safety And Hazards

As with any chemical compound, handling N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide requires appropriate safety measures. The Material Safety Data Sheet (MSDS) provides information on the potential hazards of this compound and recommendations for safe handling .

properties

IUPAC Name

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZIDWYAQQBIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742928
Record name N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide

CAS RN

1365272-86-1
Record name N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(4-Bromophenyl)cyclopropyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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